molecular formula C13H18F3N3 B1604024 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline CAS No. 853296-94-3

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

Cat. No.: B1604024
CAS No.: 853296-94-3
M. Wt: 273.3 g/mol
InChI Key: DYBVNOUCRJYHCQ-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ It is characterized by the presence of a trifluoromethyl group and a piperazine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.

    Coupling Reaction: The deprotonated amine is then coupled with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can result in the formation of new amine or thiol derivatives.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

    Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A closely related compound with similar structural features.

    1-(4-Methylpiperazin-1-yl)-3-(3-trifluoromethylphenyl)urea: Another compound with a trifluoromethyl group and piperazine ring.

Uniqueness

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBVNOUCRJYHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631061
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853296-94-3
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-[3-nitro-5-(trifluoromethyl)benzyl]piperazine (0.35 g, 1.15 mmol) in EtOAc (15 mL) was added Pd (10% on C, 0.035 g). The reaction mixture was allowed to stir at rt under an atmosphere of hydrogen over night. The reaction mixture was filtered through Celite, washed with EtOAc, and concentrated to give 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline (0.285 g, 90%) as a white solid which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 50 mL of tetrahydrofuran, 6.14 g (21 mmol) of (3-amino-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone was dissolved, and 65 mL of a borane tetrahydrofuran complex (a 1N tetrahydrofuran solution) was added thereto and the mixture solution was refluxed with stirring for six hours. To the reaction solution, 60 mL of concentrated hydrochloric acid was added dropwise and the mixture solution was stirred at room temperature for 12 hours. The reaction solution was neutralized with solid sodium carbonate and extracted with diethyl ether. The extract was washed with water and a saturated sodium chloride solution and concentrated under reduced pressure, and the residue was recrystallized from hexane and diethyl ether to obtain 1.76 g (30%) of a target product as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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